Di-o-tolylchlorophosphine

Catalog No.
S3356633
CAS No.
36042-94-1
M.F
C14H14ClP
M. Wt
248.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-o-tolylchlorophosphine

CAS Number

36042-94-1

Product Name

Di-o-tolylchlorophosphine

IUPAC Name

chloro-bis(2-methylphenyl)phosphane

Molecular Formula

C14H14ClP

Molecular Weight

248.69 g/mol

InChI

InChI=1S/C14H14ClP/c1-11-7-3-5-9-13(11)16(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

KAAGXBGJRWFWPT-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)Cl

The exact mass of the compound Di-o-tolylchlorophosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-o-tolylchlorophosphine (CAS: 36042-94-1) is a highly sterically demanding, electron-rich diarylchlorophosphine utilized primarily as a critical building block in the synthesis of advanced organometallic ligands. Characterized by the presence of two ortho-methyl groups on the aryl rings, this compound serves as the direct precursor to the -P(o-tol)2 moiety. In industrial and advanced laboratory settings, it is procured to synthesize bulky biaryl phosphines, Buchwald-type ligands, and precursors for Herrmann-Beller palladacycles. Its handling requires standard air- and moisture-sensitive protocols typical of chlorophosphines, but its unique procurement value lies in its ability to impart massive steric bulk and enhanced nucleophilicity to downstream catalysts compared to standard unhindered arylphosphines [1].

Substituting Di-o-tolylchlorophosphine with the more common diphenylchlorophosphine (Ph2PCl) or the electronically similar but unhindered di-p-tolylchlorophosphine fundamentally alters the steric environment of the resulting catalyst. The -P(o-tol)2 group introduces severe steric hindrance that is impossible to replicate with para- or meta-substituted analogs. This steric pressure is not a secondary feature; it is the primary driver for accelerating reductive elimination in challenging cross-coupling reactions and forcing specific coordination geometries in chiral catalysis. Furthermore, only the ortho-methyl substituted derivatives can undergo the specific spontaneous cyclometalation required to form highly active, bench-stable palladacyclic precatalysts. Consequently, using a generic unhindered chlorophosphine will result in catalytic failure or drastically reduced turnover numbers in sterically demanding applications [1].

Steric Amplification via Tolman Cone Angle

The primary procurement driver for Di-o-tolylchlorophosphine is its ability to install the highly bulky -P(o-tol)2 group. When comparing the fully substituted triarylphosphines, P(o-tol)3 exhibits a Tolman cone angle of 194°, whereas the unhindered PPh3 (derived from diphenylchlorophosphine) has a cone angle of 145° [1]. This massive 49° expansion in the steric cone creates a highly crowded coordination sphere around the transition metal.

Evidence DimensionTolman Cone Angle of derived triarylphosphine
Target Compound Data194° (for P(o-tol)3)
Comparator Or Baseline145° (for PPh3, derived from Ph2PCl)
Quantified Difference49° larger cone angle
ConditionsStandard Tolman cone angle geometric calculation

The massive steric bulk forces the metal center into lower coordination states and dramatically accelerates reductive elimination in challenging cross-coupling reactions.

Enhanced Electron Donation (Tolman Electronic Parameter)

Beyond steric bulk, the ortho-methyl groups provide a measurable inductive (+I) effect that increases the electron density at the phosphorus center. The Tolman Electronic Parameter (TEP) for P(o-tol)3 is 2066.6 cm-1, compared to 2068.9 cm-1 for PPh3 [1]. This lower TEP value indicates that the -P(o-tol)2 moiety is a stronger net electron donor than the -PPh2 group.

Evidence DimensionTolman Electronic Parameter (TEP)
Target Compound Data2066.6 cm-1 (for P(o-tol)3)
Comparator Or Baseline2068.9 cm-1 (for PPh3)
Quantified Difference2.3 cm-1 lower TEP (stronger electron donor)
ConditionsA1-symmetrical CO stretching frequency in Ni(CO)3L complexes

The enhanced electron-donating capacity increases electron density at the metal center, facilitating the oxidative addition of unreactive aryl chlorides.

Spontaneous Palladacycle Formation Capability

Di-o-tolylchlorophosphine is uniquely suited for synthesizing ligands that form highly active palladacyclic precatalysts. Ligands containing the -P(o-tol)2 group, such as P(o-tol)3, readily undergo spontaneous ortho-cyclometalation with Pd(OAc)2 to form the bench-stable Herrmann-Beller palladacycle[Pd(C^P)(μ2-OAc)]2 [1]. In contrast, ligands derived from diphenylchlorophosphine (like PPh3) lack the ortho-methyl group and the necessary steric pressure, failing to undergo this specific spontaneous cyclometalation under identical mild conditions.

Evidence DimensionSpontaneous ortho-cyclometalation with Pd(OAc)2
Target Compound DataForms stable[Pd(C^P)(μ2-OAc)]2 palladacycle
Comparator Or BaselinePPh3 (fails to form analogous cyclometalated dimer under mild conditions)
Quantified DifferenceBinary capability (Yes vs. No)
ConditionsReaction of phosphine ligand with Pd(OAc)2 under mild heating

Provides direct synthetic access to highly active, bench-stable Pd(II) precatalysts that operate efficiently at parts-per-million (ppm) loadings.

Conformational Locking in Chiral Ligand Synthesis

In the synthesis of chiral bisphosphine or P,N-ligands, substituting Ph2PCl with Di-o-tolylchlorophosphine drastically alters the conformational flexibility of the resulting catalyst. The steric bulk of the ortho-methyl groups restricts the free rotation of the -P(o-tol)2 moiety around the P-C(aryl) bonds [1]. This restricted rotation often locks the ligand into a single, highly rigid active conformation, whereas -PPh2 derivatives can freely rotate, leading to multiple conformers and degraded enantiomeric excess (ee) in asymmetric transformations.

Evidence DimensionConformational rigidity (rotational freedom)
Target Compound Data-P(o-tol)2 derivatives exhibit restricted rotation / locked conformers
Comparator Or Baseline-PPh2 derivatives exhibit free rotation / multiple conformers
Quantified DifferenceHigh rotational barrier vs. low rotational barrier
ConditionsSolution-state NMR and crystallographic analysis of chiral ligands

Conformational rigidity is essential for maximizing enantioselectivity in asymmetric catalysis, making this precursor critical for high-performance chiral ligand design.

Synthesis of Herrmann-Beller Palladacycles

Di-o-tolylchlorophosphine is the required precursor for P(o-tol)3 and related ligands that undergo spontaneous cyclometalation to form highly active, bench-stable Pd(II) precatalysts used in industrial Heck and Suzuki couplings [1].

Development of Sterically Demanding Buchwald-Type Ligands

The massive cone angle provided by the -P(o-tol)2 group is leveraged to synthesize bulky biaryl phosphines that force low-coordinate Pd(0) species, accelerating reductive elimination in challenging C-N and C-O cross-coupling reactions [1].

Design of Conformationally Rigid Chiral Catalysts

Used to install -P(o-tol)2 groups in chiral bisphosphine or P,N-ligands, where the restricted rotation of the ortho-methyl groups locks the catalyst into a specific chiral pocket, maximizing enantiomeric excess in asymmetric hydrogenation or allylic substitution [1].

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Chloro-bis(2-methylphenyl)phosphane

Dates

Last modified: 08-19-2023

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